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Compound of Interest

(R)-2-(1-hydroxyethyl)pyrimidin-5-
Compound Name:

ol
CAS No.: 1460321-45-2
Cat. No.: B2568435

Get Quote

Introduction & Physicochemical Profiling

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol is a polar, amphoteric pharmaceutical intermediate. Its
structural duality—containing a basic pyrimidine core and an acidic phenolic moiety—requires
precise pH control during analysis to prevent peak tailing and retention time shifts.
Furthermore, the single chiral center at the hydroxyethyl side chain necessitates a robust
enantioselective method to quantify the (S)-enantiomer impurity.

Molecular Properties & Challenges
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Property Value (Est.) Analytical Implication

Formula CesHsN202 MW = 140.14 Da

Highly polar; requires high
agueous content or
HILIC/Polar-embedded

phases.

LogP ~0.24

Mobile phase pH must be <
pKa (Acid) ~6.5 (Phenolic OH) 4.5 to keep the phenol
protonated (neutral).

o At pH < 2, the ring protonates;
pKa (Base) ~1.5 (Pyrimidine N) o
at pH > 3, it is neutral.

Pyrimidine

UV Max 260-270 nm transition provides strong

detection.

PART 1: Achiral Purity Method (RP-UPLC)

Objective: Quantify chemical purity and separate synthetic impurities (e.g., 2-acetylpyrimidin-5-
ol).

Method Design Rationale

Due to the low LogP (0.24), standard C18 columns may suffer from “"phase collapse” or poor
retention. We utilize a Polar-Embedded C18 or T3-type bonding to ensure retention of the polar

analyte while using 100% aqueous start conditions.
Buffer Selection: A pH of 3.0 (Ammonium Formate) is chosen.

o Why? At pH 3.0, the phenolic OH (pKa 6.5) is neutral, and the pyrimidine N (pKa 1.5) is
mostly neutral. This prevents ionic interaction with residual silanols and ensures sharp peak

shape.

Detailed Protocol
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 Instrument: UPLC H-Class or equivalent (Binary Pump).

e Column: Waters HSS T3, 1.8 um, 2.1 x 100 mm (or Agilent Zorbax SB-AQ).

e Column Temp: 40°C.

o Detection: UV at 265 nm (Reference 360 nm).

¢ Flow Rate: 0.4 mL/min.

Mobile Phase:

e A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[2]

e B: Acetonitrile (LC-MS Grade).

Gradient Table:

Time (min) %A %B Curve Description

Load & Retain

0.00 98 2 Initial
Polar Analyte
1.00 98 2 6 Isocratic Hold
Elute Main Peak
6.00 70 30 6 & Polar
Impurities
Wash Lipophilic
8.00 5 95 6

Impurities

19.50 | 98| 2| 1 | Re-equilibration |

Sample Prep: Dissolve 0.5 mg/mL in Water:MeOH (90:10). Note: High organic diluents will
cause peak breakthrough.

PART 2: Chiral Separation Method (SFC)
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Objective: Quantify the (S)-enantiomer down to 0.1% levels.

Method Design Rationale

Traditional Normal Phase (Hexane/EtOH) is often poor for pyrimidines due to solubility issues.
Supercritical Fluid Chromatography (SFC) is superior here. The alcohol group interacts well
with Amylose-based selectors.

e Screening Hit: Chiralpak 1A or AD-H usually works for secondary alcohols. However, for polar
pyrimidines, Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) often provides better
resolution due to hydrogen bonding capabilities of the chlorinated selector.

Detailed Protocol
e Technique: UPC?/ SFC.

e Column: Chiralpak I1C-3, 3.0 um, 4.6 x 150 mm.

o Co-Solvent (B): Methanol with 0.1% Isopropylamine (IPA adds basicity to sharpen the
pyrimidine peak).

» Mobile Phase A: CO2z (SFC Grade).
e Back Pressure: 2000 psi (138 bar).
e Temperature: 40°C.

Isocratic Conditions:

e Flow: 3.0 mL/min.

o Composition: 20% B / 80% A.

e Run Time: 8.0 minutes.

Expected Performance:

e (S)-Enantiomer RT: ~3.2 min
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e (R)-Enantiomer RT: ~4.5 min
e Resolution (

):>3.0

PART 3: LC-MS/MS Quantification (Trace Analysis)

Objective: Bioanalytical quantification in plasma or trace genotoxic impurity analysis.

Mass Spectrometry Parameters

« lonization: ESI Positive Mode (M+H)*.

e Source Temp: 500°C.

o Capillary Voltage: 1.5 kV.

MRM Transitions:

Precursor Product

Collision

Analyte Cone (V) Mechanism
(m/z) (m/z) (eV)
Target (R- Loss of H20
141.1 123.1 25 18
OH) (-18)
Loss of
Target C2H40 (Side
141.1 96.1 25 28
(Quant) chain
cleavage)

| IS (d3-Analog) | 144.1 | 126.1 | 25 | 18 | Deuterated Internal Standard |

Visualization of Workflows

Method Development Decision Tree

This diagram illustrates the logic flow for selecting the optimal stationary phase based on the

amphoteric properties of the analyte.
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Analyte: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

LogP ~0.24 | pKa ~1.5, 6.5

Solubility Check
(Water/MeOH)

:

Separation Mode Selection

Reverse Phase (RP) Chiral SFC/NP

For Chem. Purity For Enantiomers

Column: HSS T3/ Polar C18 Column: Chiralpak IC
(Retains polar analytes) (Chlorinated Cellulose)
MP: 10mM NH4HCO2 (pH 3.0) MP: CO2 + MeOH (20%)
Keeps Phenol Neutral Add 0.1% Amine

ICH Q2 Validation
(Specificity, LOQ, Linearity)

Click to download full resolution via product page

Caption: Analytical decision matrix prioritizing polar retention for RP-HPLC and hydrogen-

bonding interactions for Chiral SFC.

Impurity Fate Map

Understanding potential degradation products is vital for "Specificity” validation.
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Oxidation
(-2H)

Impurity A
(Ketone)

Oxidation
(R)-Target (+O) Impurity B
(Alcohol) Racemization (N-Oxide)
(Acid/Heat)

(S)-Enantiomer

Click to download full resolution via product page

Caption: Potential degradation pathways. Impurity A (Ketone) is the primary oxidative
degradant.

Validation Protocol (ICH Q2 Aligned)

To ensure the method is "Trustworthy" and "Self-Validating," perform the following:

Specificity (Stress Testing)

Subject the sample to stress conditions to demonstrate that the method can separate the main
peak from degradants.

Acid Hydrolysis: 0.1 N HCI, 60°C, 2 hours.

Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. (Watch for pyrimidine ring opening).

Oxidation: 3% H202, RT, 4 hours. (Expect N-oxide or Ketone formation).

Acceptance Criteria: Peak purity (via PDA) > 99.0% for the main peak.

Linearity & Range

e Range: 0.1% (LOQ) to 120% of target concentration.

¢ Points: 5 concentration levels minimum.
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« Acceptance:

Robustness (Self-Validating Step)

Deliberately vary parameters to prove reliability:

e pH: = 0.2 units (Critical for this amphoteric molecule).

e Column Temp: + 5°C.

e Flow Rate: + 10%.

Troubleshooting Guide

Issue Probable Cause Corrective Action
Increase buffer strength
N Interaction between Pyrimidine  (20mM) or add 0.1% TEA if
Peak Tailing ) ) i
N and Silanols. using high pH. Ensure
T3/Shield columns are used.
RT Shift pH instability affecting Phenolic  Verify mobile phase pH is < 4.5
[
OH ionization. (buffer capacity is key).
] Sample solvent too strong Dissolve sample in Mobile
Split Peaks

(e.g., 100% MeOH).

Phase A or <10% Organic.

Chiral Co-elution

Inadequate interaction time.

Lower SFC Back Pressure to
1500 psi or reduce % Co-
solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemscene.com [chemscene.com]

2. Separation of 2-Amino-4,6-dihydroxypyrimidine on Newcrom R1 HPLC column | SIELC
Technologies [sielc.com]

¢ 3. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance
Si monolithic column - PubMed [pubmed.ncbi.nim.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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